1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13502383
InChI: InChI=1S/C16H21N3O/c1-2-19-15-6-4-3-5-13(15)11-14(16(19)20)12-18-9-7-17-8-10-18/h3-6,11,17H,2,7-10,12H2,1H3
SMILES:
Molecular Formula: C16H21N3O
Molecular Weight: 271.36 g/mol

1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one

CAS No.:

Cat. No.: VC13502383

Molecular Formula: C16H21N3O

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one -

Specification

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
IUPAC Name 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2-one
Standard InChI InChI=1S/C16H21N3O/c1-2-19-15-6-4-3-5-13(15)11-14(16(19)20)12-18-9-7-17-8-10-18/h3-6,11,17H,2,7-10,12H2,1H3
Standard InChI Key AHLXJYQZGZVQCK-UHFFFAOYSA-N
Canonical SMILES CCN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3

Introduction

Chemical Identity and Structural Features

1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one (molecular formula: C₁₆H₂₀N₃O) features a quinolin-2-one scaffold substituted at the 1-position with an ethyl group and at the 3-position with a piperazine-linked methyl group. Key structural characteristics include:

Molecular Geometry and Stereoelectronic Properties

  • The quinolin-2-one core provides a planar aromatic system with conjugated π-electrons, enabling interactions with biological targets through hydrophobic and π-π stacking interactions .

  • The piperazine moiety introduces a flexible, nitrogen-rich side chain capable of hydrogen bonding and protonation at physiological pH, enhancing solubility and receptor binding .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular weight270.35 g/molCalculated
LogP (lipophilicity)2.1 (estimated)Predictive
Hydrogen bond donors2 (piperazine NH groups)Structural
Hydrogen bond acceptors4 (quinolinone O, piperazine N)Structural

Synthetic Methodologies

The synthesis of 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one involves multi-step strategies, often leveraging intermediates reported in patents for analogous compounds .

Key Synthetic Routes

  • Quinolinone Core Formation:

    • Starting with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, oxidation using agents like manganese dioxide yields 7-hydroxyquinolin-2(1H)-one .

    • Ethylation at the 1-position is achieved via alkylation with ethyl bromide in the presence of a base (e.g., potassium carbonate) .

  • Piperazine Functionalization:

    • A Mannich reaction introduces the piperazine-methyl group at the 3-position. This involves reacting the quinolinone with formaldehyde and piperazine under acidic conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
OxidationMnO₂, DCM, rt, 12h78
EthylationEthyl bromide, K₂CO₃, DMF, 80°C85
Mannich reactionPiperazine, formaldehyde, HCl, EtOH62

Pharmacological Applications

Antimicrobial Activity

Quinoline-piperazine hybrids demonstrate broad-spectrum activity against bacterial pathogens. In a study evaluating analogs, derivatives with similar structures exhibited:

  • MIC values: 0.07–1.1 μM against Mycobacterium tuberculosis (MDR-TB strains) .

  • Mechanism: Inhibition of cell wall synthesis via interference with mycobacterial enzymes such as InhA .

Table 3: Biological Activity Profile (Representative Data)

AssayResultReference
MDR-TB inhibitionMIC = 0.07 μM
Cytotoxicity (HEK293)IC₅₀ > 100 μM
5-HT₁A receptor bindingKᵢ = 12 nM (analog)

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